molecular formula C13H22O5 B14247456 Dimethyl 2-(2-oxohexyl)pentanedioate CAS No. 476363-09-4

Dimethyl 2-(2-oxohexyl)pentanedioate

Cat. No.: B14247456
CAS No.: 476363-09-4
M. Wt: 258.31 g/mol
InChI Key: PAEGQAOYUFYLAX-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-oxohexyl)pentanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of pentanedioic acid and is characterized by the presence of two ester groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-oxohexyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-oxohexanoic acid with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-oxohexyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(2-oxohexyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-oxohexyl)pentanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its ketone group can participate in redox reactions, influencing cellular redox states and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-oxohexyl)pentanedioate is unique due to the presence of both ester and ketone functionalities, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

476363-09-4

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dimethyl 2-(2-oxohexyl)pentanedioate

InChI

InChI=1S/C13H22O5/c1-4-5-6-11(14)9-10(13(16)18-3)7-8-12(15)17-2/h10H,4-9H2,1-3H3

InChI Key

PAEGQAOYUFYLAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

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